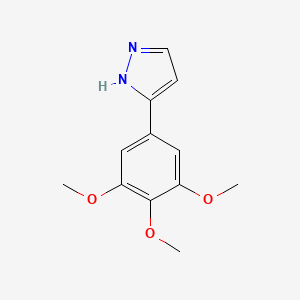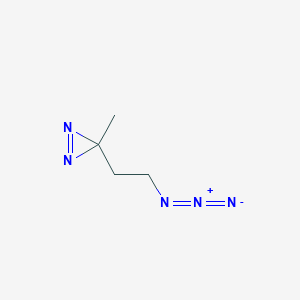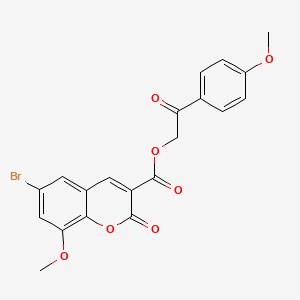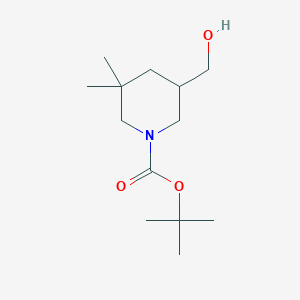
3-(3,4,5-Trimethoxyphenyl)-1H-Pyrazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4,5-Trimethoxyphenyl)-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a 3,4,5-trimethoxyphenyl group
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Wirkmechanismus
Target of Action
Compounds containing the trimethoxyphenyl group have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
For instance, inhibition of tubulin can disrupt microtubule dynamics, affecting cell division .
Biochemical Pathways
For example, the inhibition of Hsp90 can disrupt protein folding and degradation, affecting multiple signaling pathways .
Result of Action
Based on the known targets of trimethoxyphenyl compounds, it can be inferred that the compound may have potential anti-cancer, anti-fungal, anti-bacterial, and anti-viral effects .
Biochemische Analyse
Biochemical Properties
3-(3,4,5-trimethoxyphenyl)-1H-pyrazole interacts with several enzymes and proteins. The TMP group, which is a part of this compound, has been found to inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These interactions are primarily due to the compound’s ability to fit into specific binding sites of these biomolecules .
Cellular Effects
The compound has shown notable effects on various types of cells. For instance, it has displayed anti-cancer effects by effectively inhibiting tubulin . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been found to inhibit enzymes such as tubulin and Hsp90, thereby disrupting the normal functioning of cells .
Temporal Effects in Laboratory Settings
Compounds containing the TMP group have demonstrated significant efficacy against various diseases, indicating their potential stability and long-term effects on cellular function .
Metabolic Pathways
Given its biochemical properties, it is likely that it interacts with various enzymes and cofactors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole typically involves the reaction of 3,4,5-trimethoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. One common method is the cyclization of 3,4,5-trimethoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the desired pyrazole ring .
Industrial Production Methods
While specific industrial production methods for 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4,5-Trimethoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the pyrazole ring, facilitated by reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted pyrazoles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trimethoxyphenylhydrazine: A precursor in the synthesis of 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole.
3,4,5-Trimethoxyphenylacetic acid: Another compound containing the 3,4,5-trimethoxyphenyl group, used in different synthetic applications.
Uniqueness
3-(3,4,5-Trimethoxyphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4,5-trimethoxyphenyl group enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Eigenschaften
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-15-10-6-8(9-4-5-13-14-9)7-11(16-2)12(10)17-3/h4-7H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUSEKUPSWKJJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2429546.png)
![N-[(1H-indol-3-yl)(4-methoxyphenyl)methyl]hydroxylamine](/img/structure/B2429548.png)


![4-[3-(3,4-dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B2429554.png)






![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-benzylideneacetohydrazide](/img/structure/B2429566.png)
